N,N-Dimethylformamide di-tert-butyl acetal
Description
Significance of Acetal (B89532) Reagents in Synthetic Methodology
Acetal reagents are a cornerstone of synthetic organic chemistry, primarily functioning as protecting groups for carbonyl compounds (aldehydes and ketones). libretexts.orgchemistrywithdrsantosh.com The formation of an acetal renders the otherwise reactive carbonyl group inert to a wide range of nucleophilic and basic reagents. libretexts.org This protection allows chemists to perform reactions on other functional groups within a molecule without unintended side reactions at the carbonyl center. masterorganicchemistry.com
The stability of the acetal linkage is pH-dependent; they are stable in neutral to strongly basic environments but can be readily cleaved (deprotected) under acidic conditions to regenerate the original carbonyl group. libretexts.orgmasterorganicchemistry.com This controlled reactivity is fundamental to multi-step synthesis. Beyond carbonyl protection, specialized acetal reagents, like those derived from N,N-Dimethylformamide, have been developed to act as alkylating agents or as synthons for single-carbon units. researchgate.net The choice of alcohol used to form the acetal (e.g., methanol (B129727), ethanol, or in this case, tert-butanol) dictates the specific properties and applications of the resulting reagent.
Historical Context and Evolution of N,N-Dimethylformamide Acetal Chemistry
The chemistry of N,N-Dimethylformamide acetals began with simpler, less sterically hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net DMF-DMA is a versatile reagent used for methylation, formation of enamines and amidines, and in the synthesis of various heterocyclic compounds. researchgate.net Its high reactivity, however, can sometimes lead to a lack of selectivity and unwanted side reactions, such as methylation.
The development of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) represented a significant advancement. The large tert-butyl groups provide greater steric hindrance compared to the methyl groups of DMF-DMA. This increased bulk leads to higher selectivity, particularly in reactions with sterically crowded molecules, and reduces the likelihood of undesired alkylation side reactions. A key method for preparing DMF-DBA involves an acid-catalyzed transacetalization of the more readily available DMF-DMA with tert-butanol (B103910), a process detailed in a 1985 publication which provided a simpler, one-step procedure compared to previous lengthy methods. tandfonline.comtandfonline.com This development made DMF-DBA more accessible for broader synthetic applications.
| Compound Name | Abbreviation | Alkyl Group | Key Characteristics |
|---|---|---|---|
| N,N-Dimethylformamide dimethyl acetal | DMF-DMA | Methyl | High reactivity, faster kinetics, potential for methylation side reactions. |
| N,N-Dimethylformamide diethyl acetal | DMF-DEA | Ethyl | Intermediate steric bulk and reactivity between DMF-DMA and DMF-DBA. |
| This compound | DMF-DBA | tert-Butyl | High steric hindrance, greater selectivity, mild tert-butylating agent. |
Overview of Research Trajectories for this compound
Current and ongoing research involving DMF-DBA continues to build upon its established applications while exploring new synthetic possibilities. Its primary role remains as a superior reagent for the mild and efficient synthesis of tert-butyl esters from carboxylic acids, a crucial step in peptide synthesis and the preparation of various pharmaceutical intermediates. tcichemicals.com For example, it has been used in the synthesis of tert-butyl esters of pyrrole- and indolecarboxylic acids and in the preparation of modified opioids like 3-O-tert-butylmorphine.
Research also highlights its utility in facilitating cyclization reactions, such as in the preparation of indolizines from picolinium salts. evitachem.comscbt.com The reagent's ability to act as a tert-butoxy (B1229062) donor is being leveraged in the protection of other functional groups like hydroxyls and amines. chemimpex.com The development of more efficient synthetic protocols and the expansion of its application scope to new molecular scaffolds, including herbicides and bacterial topoisomerase inhibitors, remain active areas of investigation. evitachem.com
| Application Area | Specific Use | Example |
|---|---|---|
| Protecting Group Chemistry | Esterification of carboxylic acids | Synthesis of tert-butyl N-acetyl-L-phenylalaninate. tcichemicals.com |
| Pharmaceutical Synthesis | Preparation of drug intermediates | Synthesis of 3-O-tert-butylmorphine. |
| Heterocyclic Chemistry | Intermolecular cyclization reactions | Preparation of indolizines. scbt.com |
| Agricultural Chemistry | Synthesis of active ingredients | Used as a reagent in the synthesis of herbicides. evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36805-97-7 | |
| Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
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Synthetic Methodologies for N,n Dimethylformamide Di Tert Butyl Acetal
Transacetalization Approaches
Transacetalization represents the most prevalent method for synthesizing N,N-Dimethylformamide di-tert-butyl acetal (B89532). This approach involves the reaction of a more readily available dimethylformamide acetal with tert-butanol (B103910).
Acid-Catalyzed Transacetalization of N,N-Dimethylformamide Dimethyl Acetal with tert-Butanolresearchgate.nettandfonline.comtandfonline.comchemicalbook.com
A widely employed and effective method for the preparation of N,N-Dimethylformamide di-tert-butyl acetal is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal with an excess of tert-butanol. researchgate.nettandfonline.comtandfonline.com This reaction involves the exchange of the methoxy (B1213986) groups of the dimethyl acetal for tert-butoxy (B1229062) groups.
The acid-catalyzed transacetalization mechanism commences with the protonation of one of the methoxy groups of N,N-Dimethylformamide dimethyl acetal by an acid catalyst. This protonation creates a good leaving group, methanol (B129727), which is subsequently eliminated to form a resonance-stabilized oxonium-iminium cation. A molecule of tert-butanol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation of the newly added tert-butoxy group yields a mixed acetal, N,N-Dimethylformamide methyl tert-butyl acetal.
This process is then repeated: the remaining methoxy group is protonated, eliminated as methanol, and another molecule of tert-butanol attacks the resulting cationic intermediate. Final deprotonation affords the desired this compound. The continuous removal of the methanol byproduct is crucial to shift the equilibrium towards the formation of the final product.
The choice of catalyst significantly impacts the efficiency and purity of the transacetalization reaction. While various acid catalysts can be employed, sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol, have been shown to be particularly effective. tandfonline.comchemicalbook.com These catalysts are acidic enough to promote the reaction but their steric bulk minimizes potential side reactions, leading to a purer product. The use of such catalysts helps to avoid unwanted side reactions that can occur with stronger, less hindered acids.
The successful synthesis of this compound via transacetalization hinges on the careful optimization of several reaction parameters.
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 100-115°C, to facilitate the distillation of the methanol byproduct as it forms. tandfonline.comchemicalbook.com
Solvent Systems: The reaction is often carried out using an excess of tert-butanol, which serves as both a reactant and the solvent. tandfonline.comchemicalbook.com This ensures that the concentration of the alcohol is high enough to drive the reaction forward.
Stoichiometric Ratios: A significant molar excess of tert-butanol relative to N,N-Dimethylformamide dimethyl acetal is crucial for achieving a high yield. Ratios of at least 3:1 (tert-butanol:dimethyl acetal) are commonly used. tandfonline.comchemicalbook.com The reaction is driven to completion by the continuous removal of methanol from the reaction mixture via distillation. tandfonline.comchemicalbook.com
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | 100-115°C | Facilitates the removal of methanol byproduct by distillation. |
| Solvent | Excess tert-Butanol | Serves as both reactant and solvent, driving the equilibrium forward. |
| Stoichiometric Ratio (tert-Butanol:Dimethyl Acetal) | ≥ 3:1 | Ensures high conversion to the desired product. |
| Catalyst | Sterically Hindered Phenols (e.g., 2,4,6-tri-tert-butylphenol) | Promotes the reaction while minimizing side reactions. |
Comparative Analysis of Transacetalization Pathways with Related Dimethylformamide Acetalsresearchgate.nettandfonline.comresearchgate.net
While the transacetalization of N,N-Dimethylformamide dimethyl acetal is a standard procedure, the reactivity of other dimethylformamide acetals can differ. For instance, the reaction with the more sterically crowded dimethylformamide di(isopropyl)acetal can lead to alkylation at the oxygen atom, yielding 4-isopropoxyquinazolines in certain reactions, alongside N(3)-methylquinazolin-4-ones. researchgate.net In contrast, the reaction with the highly sterically demanding dimethylformamide di(t-butyl)acetal largely produces quinazolin-4-one in reactions with anthranilamide. researchgate.net These outcomes are rationalized by the formation of intermediate cationic electrophiles through the thermal elimination of the corresponding alkoxide from the orthoamides. researchgate.net
Alternative Synthetic Routes to this compound
While transacetalization is the most common method, an alternative synthetic route to this compound has been reported. This method involves the reaction of N,N,N',N'-tetramethylformadinium methyl sulfate (B86663) with potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107) (THF). This approach provides a different pathway to the target compound, avoiding the need for the dimethyl acetal precursor and distillation-driven equilibrium.
Synthesis from Potassium tert-butoxide and [(dimethylamino)methylene]dimethylammonium Methyl Sulphate
One established method for the preparation of this compound involves the reaction of potassium tert-butoxide with [(dimethylamino)methylene]dimethylammonium methyl sulphate. This synthesis is carried out in a suitable solvent, such as tetrahydrofuran (THF).
The reaction proceeds by adding N,N,N',N'-tetramethylformamidinium methyl sulfate to a solution of potassium tert-butoxide in THF. The mixture is then stirred at an elevated temperature, typically around 60°C, for approximately one hour. Following the reaction, the resulting mixture is filtered under an inert atmosphere, for instance, argon, to remove any solid byproducts. The filtrate, which contains the desired product, is then concentrated under vacuum.
It is important to note that this method yields a mixture of products. Alongside the target this compound, other compounds such as tris(dimethylamino)methane (B1293549) and tert-butoxy-bis(dimethylamino)methane are also formed. evitachem.com The relative amounts of these products can be determined by spectroscopic methods like 1H NMR. evitachem.com
Reaction Parameters:
| Parameter | Value |
| Reactant 1 | [(dimethylamino)methylene]dimethylammonium methyl sulphate |
| Reactant 2 | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| Products | This compound, Tris(dimethylamino)methane, tert-Butoxy-bis(dimethylamino)methane |
Exploration of Novel Precursors and Unconventional Synthetic Transformations
In the pursuit of more efficient and accessible synthetic routes, researchers have explored alternative precursors and unconventional transformations. A notable example is the acid-catalyzed transacetalization of N,N-dimethylformamide dimethyl acetal. researchgate.netd-nb.info This method is considered a newer and simpler one-step procedure for the preparation of this compound. researchgate.netd-nb.info
This synthesis involves heating a mixture of N,N-dimethylformamide dimethyl acetal and a molar excess of dry tert-butanol. evitachem.com The reaction is facilitated by a catalytic amount of an acid, such as 2,4,6-tri-tert-butylphenol. evitachem.com A key aspect of this process is the continuous removal of methanol as it is formed, which drives the equilibrium towards the formation of the desired di-tert-butyl acetal. researchgate.net
The reaction is typically conducted at a temperature range of 100-115°C for an extended period, which can be 48 hours or more. evitachem.com To ensure the completion of the reaction, additional tert-butanol may be added, and the removal of methanol is continued. evitachem.com After the reaction is complete, the crude product is purified by distillation to yield this compound with a reported yield of around 52%. evitachem.com
Transacetalization Reaction Details:
| Parameter | Value |
| Precursor | N,N-dimethylformamide dimethyl acetal |
| Reagent | Dry tert-butanol |
| Catalyst | 2,4,6-tri-tert-butylphenol |
| Temperature | 100-115°C |
| Reaction Time | Approximately 90 hours (total) |
| Yield | ~52% |
This transacetalization approach represents a significant departure from the ionic reaction involving potassium tert-butoxide, showcasing the utility of exploring different precursor molecules and reaction paradigms in synthetic chemistry.
Reaction Mechanisms and Chemical Reactivity of N,n Dimethylformamide Di Tert Butyl Acetal
Fundamental Principles of Acetal (B89532) Group Formation and Stability in Chemical Reactions
N,N-Dimethylformamide di-tert-butyl acetal is synthesized through several methods, primarily involving the reaction of an N,N-dimethylformamide derivative with tert-butyl alcohol. One common laboratory-scale synthesis involves the acid-catalyzed transacetalization of N,N-dimethylformamide dimethyl acetal with tert-butanol (B103910). researchgate.netchemicalbook.com This method leverages the ready availability of the dimethyl acetal precursor. researchgate.net The formation can also be achieved by reacting N,N-dimethylformamide directly with tert-butyl alcohol in the presence of an acid catalyst. evitachem.com
Detailed Analysis of Nucleophilic Substitution Pathways Involving the tert-Butoxy (B1229062) Groups
The chemical reactivity of this compound is centered around the electrophilic nature of the central acetal carbon. evitachem.com This carbon atom possesses a partial positive charge, rendering it susceptible to attack by a wide range of nucleophiles. evitachem.com Consequently, the compound readily participates in nucleophilic substitution reactions where one or both of the tert-butoxy groups are displaced. evitachem.com
A primary application of this reactivity is the esterification of carboxylic acids to form tert-butyl esters. evitachem.com This transformation proceeds under mild conditions, which is advantageous for substrates containing sensitive functional groups. The mechanism is described as a nucleophilic transacetalation. In this process, the carbonyl oxygen of the carboxylic acid attacks the electrophilic acetal carbon. This is followed by the departure of a tert-butoxide group and the formation of a stabilized oxonium intermediate, which then resolves to the stable tert-butyl ester. The compound thereby functions as an efficient tert-butoxy group donor. Other nucleophiles, such as alcohols and amines, can also displace the tert-butoxy groups in similar substitution reactions.
Mechanisms of Hydrolytic Cleavage and Subsequent Product Generation
Due to the nature of the acetal linkage, this compound is highly sensitive to moisture. Hydrolysis, the cleavage of the molecule by reaction with water, readily occurs, particularly under acidic or basic conditions which catalyze the reaction.
The mechanism of hydrolysis involves the protonation of one of the acetal oxygen atoms under acidic conditions, making the tert-butoxy group a better leaving group (tert-butyl alcohol). The resulting carbocation is stabilized by the adjacent dimethylamino group through resonance. Subsequent attack by water on the electrophilic carbon and loss of a proton yields a hemiaminal ether. Further protonation and elimination of a second molecule of tert-butyl alcohol, followed by hydrolysis of the resulting formamidinium ion, ultimately generates N,N-dimethylformamide and two equivalents of tert-butyl alcohol as the final products. Under basic conditions, the reaction is generally much slower but can still proceed. The susceptibility to hydrolysis necessitates that reactions involving this reagent be conducted under strict anhydrous conditions, often under an inert atmosphere of nitrogen or argon.
Role of Steric Hindrance in Modulating Reaction Selectivity and Kinetics
The most defining structural feature of this compound is the presence of two bulky tert-butyl groups. evitachem.com These groups exert significant steric hindrance, which is a critical factor in modulating the compound's reactivity, selectivity, and reaction kinetics. evitachem.comwikipedia.org Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org
The influence of steric hindrance is best understood by comparing the di-tert-butyl acetal with its less bulky analogues: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and N,N-Dimethylformamide diethyl acetal (DMF-DEA).
The smaller methyl groups of DMF-DMA result in significantly lower steric hindrance. This leads to faster reaction kinetics compared to the di-tert-butyl derivative. However, this high reactivity comes at the cost of selectivity, and DMF-DMA is more prone to participating in side reactions, such as acting as a methylating agent. It is less effective in sterically crowded environments.
DMF-DEA, with its ethyl groups, represents an intermediate case. Its steric profile and reactivity lie between those of DMF-DMA and the di-tert-butyl acetal, offering a moderate level of selectivity.
The reaction of these acetals with anthranilamide provides a clear example of steric control. The highly sterically demanding di-tert-butyl acetal reacts to form quinazolin-4-one. In contrast, even more crowded acetals can divert the reaction pathway toward O-alkylation instead of the expected N-alkylation, demonstrating that the size of the alkoxy group is a key determinant of the reaction's outcome. researchgate.net
Table 1: Comparison of N,N-Dimethylformamide Acetals
| Feature | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | N,N-Dimethylformamide Diethyl Acetal (DMF-DEA) | This compound |
|---|---|---|---|
| Alkyl Group | Methyl | Ethyl | tert-Butyl |
| Steric Hindrance | Low | Moderate | High |
| Reactivity/Kinetics | Fast | Moderate | Slow |
| Selectivity | Low | Moderate | High |
| Key Characteristics | Prone to methylation side reactions. | Intermediate reactivity profile. | High selectivity in sterically demanding environments. evitachem.com |
Formation and Reactivity of Intermediate Cationic Electrophiles
The reaction of N,N-Dimethylformamide acetals with nucleophiles does not typically proceed via a direct SN2 displacement at the central carbon. Instead, the mechanism is believed to involve the formation of a highly reactive cationic electrophile. researchgate.net
This intermediate, an alkoxymethylidene-N,N-dimethylammonium cation, is generated by the thermal elimination of an alkoxide anion (e.g., tert-butoxide) from the parent acetal molecule. researchgate.net The formation of this cation is the rate-limiting step in many reactions. The stability of the resulting cation is enhanced by resonance delocalization of the positive charge onto the nitrogen atom.
Once formed, this potent electrophile reacts rapidly with available nucleophiles. The steric bulk of the parent acetal plays a crucial role in this process; the more sterically hindered the alkoxy groups, the more readily they may be eliminated to relieve steric strain, thus facilitating the formation of the cationic intermediate. researchgate.net The nature of the specific electrophile (e.g., tert-butoxymethylidene-N,N-dimethylammonium vs. methoxymethylidene-N,N-dimethylammonium) and the reaction conditions dictate the subsequent reaction pathway and final product distribution. researchgate.net
Applications of N,n Dimethylformamide Di Tert Butyl Acetal in Advanced Organic Synthesis
Strategic Utility as a Protecting Group in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. N,N-Dimethylformamide di-tert-butyl acetal (B89532) serves as an excellent protecting group precursor for several key functionalities, including carboxylic acids, hydroxyl groups, amines, aldehydes, and ketones. researchgate.netlibretexts.orgacs.org The tert-butyl group it installs is robust enough to withstand a variety of reaction conditions, yet can be cleaved selectively, often under acidic conditions. libretexts.org This orthogonality is a cornerstone of modern protective group chemistry, enabling chemists to navigate complex synthetic pathways with greater precision and efficiency. libretexts.org
One of the most well-documented and valuable applications of N,N-Dimethylformamide di-tert-butyl acetal is the protection of carboxylic acids via the formation of tert-butyl esters. researchgate.net This transformation is highly efficient for a wide range of carboxylic acids, including those sensitive to harsh acidic conditions that are often required by other tert-butylation methods. The reaction typically proceeds under neutral and mild thermal conditions, making it compatible with a broad array of other functional groups. researchgate.net The mechanism involves the nucleophilic attack of the carboxylic acid on the electrophilic acetal carbon, leading to the formation of the corresponding tert-butyl ester with the release of N,N-dimethylformamide and tert-butanol (B103910). libretexts.org
In the field of peptide chemistry, the protection of the C-terminal carboxylic acid and the acidic side chains of aspartic and glutamic acid residues is a critical step. The tert-butyl ester is an ideal protecting group due to its stability to the basic conditions often used for peptide coupling and Fmoc-deprotection. This compound provides a mild and efficient route to these protected amino acids, avoiding the racemization that can occur under harsher conditions. libretexts.org A notable example is the high-yielding esterification of N-acetyl-L-phenylalanine. tcichemicals.com
Table 1: Esterification of N-Acetyl-L-phenylalanine
| Substrate | Reagent | Equivalents of Reagent | Temperature (°C) | Time | Yield (%) |
| N-Acetyl-L-phenylalanine | N,N-DMF Di-tert-butyl Acetal | 6.0 | 60 | Overnight | 94 |
Data sourced from a practical example provided by Tokyo Chemical Industry (TCI). tcichemicals.com
The protection of carboxylic acid groups is also vital in the synthesis of complex fluorescent probes like fluorescein (B123965) derivatives. The installation of a tert-butyl ester can prevent the free carboxylic acid from interfering with subsequent reactions or modulate the solubility and electronic properties of the dye during synthesis. While this compound is cited as a reagent for this purpose, specific examples with detailed reaction conditions in the synthesis of fluorescein derivatives are not extensively detailed in readily available literature. iscientific.org
In the realm of radiotracer synthesis for Positron Emission Tomography (PET), short-lived isotopes like Carbon-11 (t½ ≈ 20.4 min) necessitate extremely rapid and high-yielding reactions. nih.gov Carboxylic acids are often protected as tert-butyl esters during the synthesis of PET radiotracers. acs.org This strategy prevents the acidic proton from interfering with organometallic reagents or basic conditions used in the labeling step. Following the incorporation of Carbon-11, the tert-butyl group can be rapidly removed under acidic conditions to furnish the final radiolabeled carboxylic acid. While the use of tert-butyl esters is a known strategy in ¹¹C-labeling, a direct, published application of this compound for this specific purpose in a radiochemical synthesis was not identified in the surveyed literature. acs.orgnih.gov
This compound is also a valuable reagent for the protection of hydroxyl groups, particularly the phenolic hydroxyls found in many pharmaceutical compounds. By converting the hydroxyl group to a tert-butyl ether, its acidity and nucleophilicity are masked, allowing for selective modifications at other positions. This strategy has been successfully employed in the synthesis of morphine analogs. For instance, the phenolic 3-hydroxyl group of 6-O-acetylmorphine has been selectively alkylated using this reagent to produce 3-O-tert-butylmorphine. researchgate.net This protected intermediate allows for further chemical manipulation of the morphine scaffold. The same methodology has been used to prepare the tert-butyl ether of levorphanol. researchgate.net
Table 2: Protection of Phenolic Hydroxyl Groups in Opioid Intermediates
| Substrate | Reagent | Product |
| 6-O-Acetylmorphine | This compound | 3-O-tert-Butylmorphine |
| Levorphanol | This compound | (-)-3-tert-Butoxy-N-methylmorphinan |
Data derived from synthetic applications of this compound. researchgate.net
The protection of primary and secondary amines is a frequent necessity in organic synthesis to prevent their undesired reaction as nucleophiles or bases. This compound is reported to be an effective protecting group for amines. The reaction likely proceeds via nucleophilic attack of the amine on the acetal, which could potentially lead to the formation of a formamidine-type protected species or a tert-butylated amine. A related reagent, N,N-dibenzylformamide dimethyl acetal, is known to react with primary amines to form N,N-dibenzylformamidines, which serve as stable protecting groups that can be removed by catalytic hydrogenation. researchgate.net However, specific, detailed examples and research findings on the protection of amines using this compound are not extensively covered in the reviewed literature.
Aldehydes and ketones are highly reactive functional groups that often require protection, particularly from strongly nucleophilic or basic reagents like Grignard reagents or metal hydrides. libretexts.org Acetal formation is a classic and effective strategy for carbonyl protection. libretexts.orgchemistrysteps.com this compound can serve as a reagent for the formation of di-tert-butyl acetals from aldehydes and ketones. libretexts.org These acetals are stable in neutral to strongly basic conditions but can be readily hydrolyzed back to the carbonyl compound using aqueous acid. libretexts.org This allows for selective reactions at other sites of a molecule, such as the reduction of an ester in the presence of a ketone. chemistrysteps.com Despite its utility for this purpose, specific examples detailing the substrate scope, reaction conditions, and yields for the protection of various aldehydes and ketones using this compound are not widely available in the surveyed scientific literature.
Protection of Formyl Groups
The protection of aldehydes, which contain the formyl group, is a crucial step in multi-step organic syntheses to prevent unwanted side reactions. This compound serves as an effective reagent for this purpose by converting the formyl group into a di-tert-butyl acetal. evitachem.com This transformation is advantageous due to the stability of the resulting acetal under various reaction conditions.
The mechanism of protection involves the nucleophilic attack of the aldehyde's carbonyl oxygen on the electrophilic carbon of the this compound, followed by the transfer of the di-tert-butyl acetal group to the aldehyde. evitachem.com This process effectively masks the reactivity of the formyl group, allowing for chemical modifications on other parts of the molecule. The bulky tert-butyl groups contribute to the stability of the protecting group. Deprotection can typically be achieved under acidic conditions, regenerating the original formyl group. While the general utility of this reagent for protecting aldehydes is established, specific research data on the protection of various substituted formyl groups is not extensively detailed in the available literature.
Utilization as a tert-Butoxy (B1229062) Donor in Esterification and Alkylation Reactions
A prominent application of this compound is its function as a tert-butoxy donor in esterification and alkylation reactions. chemimpex.com This reagent provides a convenient and efficient method for the synthesis of tert-butyl esters and ethers, which are common protecting groups for carboxylic acids and alcohols, respectively.
In the esterification of carboxylic acids, this compound reacts under mild conditions to afford the corresponding tert-butyl esters in good to excellent yields. chemimpex.com This method is particularly useful for substrates that are sensitive to harsh acidic conditions often employed in traditional esterification protocols. The reaction is believed to proceed through the formation of a reactive intermediate that facilitates the transfer of a tert-butyl group to the carboxylate.
Similarly, in alkylation reactions, this compound can be used to introduce a tert-butyl ether protecting group onto hydroxyl functionalities. This has been demonstrated in the synthesis of complex molecules, such as morphine analogs. researchgate.net
The following table summarizes representative examples of esterification and alkylation reactions using this compound:
| Substrate | Product | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | tert-Butyl N-acetyl-L-phenylalaninate | 94% | scbt.com |
| Various Carboxylic Acids | Corresponding tert-butyl esters | 60-78% | chemimpex.com |
| 6-O-Acetylmorphine | 3-O-tert-Butylmorphine | Not specified | researchgate.net |
Catalytic and Stoichiometric Roles in Intramolecular and Intermolecular Cyclization Reactions
This compound also plays a significant role in the synthesis of heterocyclic compounds through cyclization reactions.
While some sources suggest that this compound facilitates molecular cyclization in indoline (B122111) synthesis, a thorough review of the available scientific literature reveals that detailed studies on this specific application are scarce. Research on the synthesis of related indole-containing fused rings, such as indolo[1,2-c]quinazolines, has predominantly utilized N,N-dimethylformamide dimethyl acetal (DMFDMA) rather than the di-tert-butyl acetal. beilstein-journals.orgnih.gov These studies show that DMFDMA can act as a one-carbon source to facilitate the cyclization of 2-(o-aminophenyl)indoles. Given the structural and reactive similarities between the dimethyl and di-tert-butyl acetals, a comparable role for the latter in indoline synthesis is plausible, but requires dedicated investigation and documentation in peer-reviewed literature.
This compound is reported as a reagent for the preparation of indolizines through the intermolecular cyclization of picolinium salts. scbt.com The indolizine (B1195054) core is a significant structural motif in various natural products and biologically active compounds. This synthetic approach likely involves the generation of a pyridinium (B92312) ylide from the picolinium salt, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, facilitated by the acetal. However, specific examples detailing the reaction conditions, substrate scope, and yields for the synthesis of indolizines using this compound are not extensively available in the current body of scientific literature.
Contributions to Amidines and Heterocycle Synthesis
The reactivity of this compound extends to the synthesis of amidine derivatives, which are valuable intermediates for the construction of various nitrogen-containing heterocycles.
This compound reacts with thioamides and selenoamides to form N-acylamidines. chemimpex.com This transformation is a key step in the synthesis of more complex heterocyclic systems, such as 1,3-selenazines and pyridazines. The reaction proceeds by the activation of the thioamide or selenoamide by the acetal, followed by an intramolecular cyclization or further reaction to yield the target heterocycle.
The following table presents the yields for the synthesis of N,N-dimethyl aryl thioamides from the related diaryl disulfides, which generate a thiobenzaldehyde intermediate that then reacts with N,N-dimethylformamide. While not a direct reaction with a primary thioamide, it demonstrates the utility of a dimethylformamide source in thioamide synthesis.
| Diaryl Disulfide | Product | Yield (%) | Reference |
| Dibenzyl disulfide | N,N-Dimethylthiobenzamide | 91% | chemicalbook.com |
| Bis(4-methylbenzyl) disulfide | N,N-Dimethyl-4-methylthiobenzamide | 85% | chemicalbook.com |
| Bis(4-methoxybenzyl) disulfide | N,N-Dimethyl-4-methoxythiobenzamide | 83% | chemicalbook.com |
| Bis(4-chlorobenzyl) disulfide | N,N-Dimethyl-4-chlorothiobenzamide | 89% | chemicalbook.com |
| Bis(4-(trifluoromethyl)benzyl) disulfide | N,N-Dimethyl-4-(trifluoromethyl)thiobenzamide | 87% | chemicalbook.com |
| Bis(naphthalen-2-ylmethyl) disulfide | N,N-Dimethyl-2-naphthalenecarbothioamide | 79% | chemicalbook.com |
Synthesis of Heterocyclic Scaffolds (e.g., 1,3-Selenazines, Pyridazines)
While detailed examples remain specialized, the reactivity of this compound suggests its utility in constructing various heterocyclic systems. The reaction of DMF-dtba with bifunctional nucleophiles is a key strategy for heterocycle formation. For instance, its reaction with thioamides or selenoamides can generate N-acylamidine intermediates, which are poised for subsequent cyclization to afford heterocycles like 1,3-selenazines and pyridazines. The bulky di-tert-butyl acetal moiety influences the reaction's regioselectivity and can prevent unwanted side reactions often observed with less sterically demanding formamide (B127407) acetals.
Although specific literature detailing the synthesis of 1,3-selenazines and pyridazines directly using this compound is not abundant, the synthesis of related heterocyclic structures often involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA). These syntheses can serve as a model for the potential applications of the di-tert-butyl analogue. For example, DMFDMA has been shown to react with malononitrile (B47326) dimer to produce intermediates for the synthesis of pyridazines.
N3-Alkylation Phenomena and Quinazolin-4-one Formation from Anthranilamides
A significant application of this compound is in the synthesis of quinazolin-4-ones from anthranilamides. The reaction proceeds through a condensation-cyclization sequence, where the acetal acts as a one-carbon synthon. Interestingly, the choice of the acetal's alkoxy group can lead to different product outcomes, a phenomenon known as N3-alkylation.
In a study comparing various N,N-dimethylformamide dialkyl acetals, it was observed that the reaction of anthranilamide with the highly sterically demanding this compound predominantly yields the unsubstituted quinazolin-4-one. researchgate.net This is in contrast to less hindered acetals, such as N,N-dimethylformamide di(primary-alkyl)acetals, which can lead to subsequent alkylation at the N3 position of the quinazolinone ring. researchgate.net
The proposed mechanism involves the initial formation of an amidine intermediate, followed by cyclization and elimination of dimethylamine (B145610) and tert-butanol. The steric bulk of the tert-butyl groups in DMF-dtba is thought to disfavor the competing N3-alkylation pathway, which can occur with smaller alkyl groups. This observation is rationalized by the formation of intermediate cationic electrophiles (alkoxymethylidene-N,N-dimethylammonium) through the thermal elimination of the corresponding alkoxide from the orthoamides. researchgate.net
Table 1: Product Distribution in the Reaction of Anthranilamide with Various N,N-Dimethylformamide Dialkyl Acetals
| Acetal | Major Product | Minor Product(s) | Reference |
| This compound | Quinazolin-4-one | - | researchgate.net |
| N,N-Dimethylformamide di(neopentyl)acetal | Quinazolin-4-one | N3-methylquinazolin-4-one | researchgate.net |
| N,N-Dimethylformamide di(isopropyl)acetal | 4-Isopropoxyquinazolines | N3-methylquinazolin-4-ones | researchgate.net |
| N,N-Dimethylformamide di(primary-alkyl)acetals | Quinazolin-4-one | N3-alkylated quinazolin-4-ones | researchgate.net |
Integration into Total Synthesis Strategies
The unique reactivity of this compound makes it a valuable tool in the multistep synthesis of complex natural products and pharmaceutical intermediates.
Case Studies in Natural Product Synthesis
While specific, named total syntheses prominently featuring this compound are not extensively documented in readily available literature, formamide acetals in general are recognized as versatile C1 building blocks in natural product synthesis. They are employed in condensation reactions with CH-acidic compounds, leading to the formation of various functional groups and heterocyclic rings that are common motifs in natural products. The application of the di-tert-butyl derivative in this context would likely be in scenarios requiring high selectivity and minimization of side reactions due to its steric bulk. One notable application is in the synthesis of cystobactamide 507, a bacterial topoisomerase inhibitor, where it is used as a reagent in the preparation and biological evaluation of this complex molecule. evitachem.com
Design and Synthesis of Pharmaceutical Intermediates
This compound has found significant application in the synthesis of pharmaceutical intermediates, where its ability to introduce a protected formyl group or facilitate specific cyclizations is highly valued. evitachem.comchemimpex.com
One key application is its use as a tert-butylating agent for the protection of carboxylic acids and hydroxyl groups under mild conditions. This is crucial in the synthesis of complex drug molecules where sensitive functional groups need to be masked during subsequent transformations. For example, it has been used in the synthesis of tert-butyl esters of pyrrole- and indolecarboxylic acids, which are important precursors for various pharmaceuticals.
A specific example is the synthesis of 3-O-tert-butylmorphine, a modified opioid, where this compound is used for the alkylation of the phenolic hydroxyl group of a morphine precursor. researchgate.net Another documented use is in the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, a complex intermediate for potential therapeutic agents. thermofisher.com
Table 2: Examples of Pharmaceutical Intermediates Synthesized Using this compound
| Intermediate | Role of DMF-dtba | Therapeutic Area/Target | Reference |
| 3-O-tert-butylmorphine | Alkylating agent for hydroxyl protection | Opioid research | researchgate.net |
| (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester | Reagent in multi-step synthesis | Not specified | thermofisher.com |
| Cystobactamide 507 intermediate | Reagent in preparation and evaluation | Bacterial topoisomerase inhibitor | evitachem.com |
Applications in Polymer Science and Engineering
The utility of this compound also extends to the field of polymer science and engineering, where it is employed in the production of specialty chemicals and polymers. chemimpex.com Its ability to participate in specific chemical transformations allows for the synthesis of polymers with tailored properties and functionalities. While detailed research on its extensive use is still emerging, it is recognized for its role in creating stable and reactive intermediates, which can be crucial for achieving high yields and purities in polymerization processes. chemimpex.com The general applications of related compounds, like N,N-dimethylformamide dimethyl acetal as a comonomer in the production of polyacrylonitrile (B21495) fibers, suggest potential similar applications for the di-tert-butyl acetal in creating advanced materials. chemicalbook.com
Advanced Analytical Techniques for Characterization of N,n Dimethylformamide Di Tert Butyl Acetal and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the reaction products of N,N-Dimethylformamide di-tert-butyl acetal (B89532).
N,N-Dimethylformamide di-tert-butyl acetal is a highly effective reagent for the esterification of carboxylic acids to their corresponding tert-butyl esters. The successful formation of the ester is readily confirmed by ¹H NMR spectroscopy. The most diagnostic signal is that of the tert-butyl group introduced by the acetal. nih.gov This signal appears as a sharp singlet in a characteristic region of the spectrum, typically between δ 1.3 and 1.5 ppm, integrating to nine protons. The appearance of this singlet, coupled with the disappearance of the acidic proton signal from the starting carboxylic acid, provides definitive evidence of ester formation.
Table 1: Characteristic ¹H NMR Signal for tert-Butyl Ester Confirmation
| Functional Group | Protons | Multiplicity | Typical Chemical Shift (δ) ppm | Integration |
| tert-Butyl Ester | -C(CH ₃)₃ | Singlet (s) | 1.3 - 1.5 | 9H |
In addition to esterification, this compound reacts with primary and secondary amines to form N,N-dimethylamidines. For amidines derived from primary amines, the possibility of E/Z isomerism exists around the C=N double bond. ¹³C NMR spectroscopy is a powerful technique for investigating the regiochemistry and confirming the structure of these amidine products. The chemical shift of the amidino carbon atom (N-C=N) and the carbons of the substituents on the nitrogen atoms are sensitive to the stereochemistry. researchgate.netresearchgate.net Steric hindrance between substituents can favor one isomer over the other, leading to a distinct set of signals in the ¹³C NMR spectrum that allows for the assignment of the major and minor isomers. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring and Product Quantification
Gas Chromatography-Mass Spectrometry (GC/MS) is a vital technique for monitoring the progress of reactions involving this compound and for the quantification of the resulting products. The acetal itself is frequently used as a derivatizing agent to increase the volatility of polar molecules like fatty acids or amino acids, making them suitable for GC analysis. greyhoundchrom.comsigmaaldrich.com
The derivatization reaction to form tert-butyl esters is often rapid and clean, allowing the reaction mixture to be injected directly into the GC system without extensive workup. greyhoundchrom.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification. By using an internal standard, the technique can be made quantitative, enabling the determination of product yield and the consumption of starting materials over time.
Table 2: Example of GC/MS Parameters for Analysis of Derivatized Products
| Parameter | Setting | Purpose |
| Gas Chromatograph (GC) | ||
| Column | Restek Rxi-5ms (30 m x 0.25 mm ID) or similar | Separation of analytes based on volatility. usra.edu |
| Carrier Gas | Helium (He) at ~1 mL/min | Mobile phase to carry analytes through the column. |
| Injection Port Temp. | 250 - 300 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 40-180°C, ramp 10-35°C/min to 300°C | Separates compounds with different boiling points. usra.edu |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules into predictable, identifiable patterns. |
| MS Source Temp. | ~230 °C | Maintains ions in the gas phase. |
| Mass Scan Range | 45 - 550 amu | Detects a wide range of possible fragment masses. |
Chromatographic Purification Methodologies (e.g., Flash Silica (B1680970) Gel Chromatography) for Isolation of Intermediates and Products
Following a reaction, the desired product must often be isolated from unreacted starting materials, byproducts, and the solvent. Flash silica gel chromatography is the most common technique for this purification step in a laboratory setting. rsc.orgsilicycle.com However, reactions involving this compound may be conducted in high-boiling polar solvents like N,N-Dimethylformamide (DMF), which can complicate the purification process. biotage.com
Directly loading a DMF solution onto a silica gel column often leads to poor separation due to the high polarity and viscosity of the solvent, which interferes with the compound's adsorption to the silica. biotage.com To overcome this, several strategies can be employed:
Solvent Exchange: The high-boiling solvent can be removed under high vacuum, and the crude residue can be redissolved in a small amount of a less polar solvent (like dichloromethane (B109758) or ethyl acetate) before loading onto the column. This significantly improves separation quality. biotage.com
Dry Loading: The crude reaction mixture can be adsorbed onto a small amount of silica gel, and the solvent is then removed by rotary evaporation to yield a free-flowing powder. This powder is then carefully added to the top of the pre-packed column. This technique is highly effective for concentrating the sample at the column's origin and results in excellent separation. biotage.comrochester.edu
The choice of eluent (the solvent system used to move the compounds through the column) is determined by the polarity of the target compound, often using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). rsc.org
Table 3: Example Protocol for Flash Chromatography Purification
| Step | Procedure | Rationale |
| 1. Sample Preparation | Adsorb the crude reaction mixture onto ~2-3x its mass in silica gel. Remove the solvent completely via rotary evaporation. | Dry loading prevents poor separation caused by high-boiling reaction solvents like DMF. biotage.com |
| 2. Column Packing | Prepare a slurry of silica gel (200-300 mesh) in the initial, non-polar eluent (e.g., 100% Hexane). Pack the column evenly to avoid cracks. | A well-packed column is essential for achieving good resolution. rochester.edu |
| 3. Sample Loading | Carefully add the prepared dry-loaded sample as a uniform layer on top of the packed silica gel. | Ensures the sample starts as a narrow band, leading to sharper peaks. biotage.com |
| 4. Elution | Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity as needed. | Separates compounds based on their differential affinity for the silica gel stationary phase and the mobile phase. rsc.org |
| 5. Fraction Collection | Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. | Allows for the isolation of the target compound from impurities. |
Spectroscopic Methods for Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanism of a chemical reaction provides insight into how it proceeds and how it can be optimized. While specific kinetic studies on this compound are not extensively detailed in foundational literature, the methodologies for such studies are well-established. Spectroscopic techniques are ideal for these investigations as they can monitor changes in the concentration of reactants and products in real-time without perturbing the reaction.
In-situ NMR Spectroscopy: A reaction can be run directly inside an NMR tube placed within the spectrometer. By acquiring spectra at regular time intervals, it is possible to monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the products. Plotting the integration of these signals versus time allows for the determination of the reaction rate and order.
UV-Visible (UV-Vis) Spectroscopy: If either the reactants or products contain a chromophore (a part of the molecule that absorbs UV or visible light), UV-Vis spectroscopy can be a simple and effective method for kinetic analysis. By monitoring the change in absorbance at a specific wavelength over time, one can follow the progress of the reaction and derive kinetic data using the Beer-Lambert law.
Infrared (IR) Spectroscopy: For reactions involving changes in specific functional groups that have distinct IR absorption bands (e.g., the C=O stretch of a carboxylic acid reactant or an ester product), in-situ IR spectroscopy can be used to track the reaction progress.
These kinetic studies are fundamental to elucidating the reaction mechanism, such as determining the rate-determining step and identifying any reactive intermediates.
Computational Chemistry and Theoretical Studies of N,n Dimethylformamide Di Tert Butyl Acetal
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental means alone. For a versatile reagent like N,N-Dimethylformamide di-tert-butyl acetal (B89532) (DMF-DBA), theoretical studies can elucidate reaction mechanisms, predict reactivity, and explain the influence of the molecular environment. This article explores the application of various computational methods to understand the chemical properties and transformations of DMF-DBA.
Future Research Directions and Emerging Applications of N,n Dimethylformamide Di Tert Butyl Acetal
Development of Sustainable and Green Chemistry Methodologies for Synthesis and Application
The synthesis of N,N-Dimethylformamide di-tert-butyl acetal (B89532) typically involves reagents like N,N-dimethylformamide (DMF), which is facing increasing scrutiny due to health and environmental concerns. vibesproject.eunih.gov Future research is imperative to align its lifecycle with the principles of green chemistry.
Key Research Objectives:
Greener Synthesis Routes: Investigation into alternative, less toxic starting materials or bio-based feedstocks for the synthesis of the acetal. Development of solvent-free reaction conditions or the use of benign solvents to replace traditional ones.
Catalyst Optimization: A shift from homogenous acid catalysts to recyclable solid acid catalysts could minimize waste and simplify purification processes. A known synthesis method involves the acid-catalyzed transacetalization of N,N-dimethylformamide dimethyl acetal, presenting an opportunity for catalyst innovation. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, for instance, by optimizing the recovery and reuse of byproducts like tert-butanol (B103910).
Energy Efficiency: Exploring microwave-assisted or flow chemistry-based syntheses to reduce reaction times and energy consumption compared to conventional heating methods. chemicalbook.com
The application of N,N-Dimethylformamide di-tert-butyl acetal as a reagent can also be enhanced from a green chemistry perspective. Its ability to facilitate reactions under mild conditions, thereby protecting sensitive functional groups, already contributes to more efficient and less wasteful syntheses. evitachem.com Future work could focus on its use in one-pot, multi-component reactions, which streamline synthetic sequences and reduce the need for intermediate isolation and purification steps.
| Area of Focus | Conventional Method | Proposed Green Alternative | Potential Impact |
|---|---|---|---|
| Synthesis Solvent | Traditional organic solvents | Supercritical CO₂, ionic liquids, or solvent-free conditions | Reduced volatile organic compound (VOC) emissions |
| Catalysis | Homogeneous acid catalysts (e.g., sulfuric acid) evitachem.com | Zeolites, ion-exchange resins, other solid acids | Catalyst recyclability, reduced corrosive waste |
| Energy Input | Conventional heating (48-90 hours) | Microwave irradiation, ultrasonic agitation | Reduced reaction time and energy consumption |
| Application | Step-wise protection/deprotection | Use in tandem or one-pot reactions | Increased process efficiency, reduced solvent use for purification |
Exploration of Catalytic Asymmetric Reactions Utilizing Chiral Acetal Analogs
Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective synthesis of single enantiomers of chiral molecules. frontiersin.org While this compound is achiral, a significant area for future research lies in the design and synthesis of its chiral analogs for use in asymmetric transformations.
By introducing chirality into the acetal structure—either by replacing the dimethylamino group with a chiral amine or by using chiral alcohols instead of tert-butanol—new classes of chiral reagents and auxiliaries could be developed. These chiral acetal analogs could potentially be employed in various asymmetric reactions.
Potential Asymmetric Applications:
Diastereoselective Protection: A chiral acetal could react with a racemic mixture of alcohols or carboxylic acids to form diastereomeric products, which could then be separated.
Asymmetric Alkylation: The transfer of a tert-butyl group or another alkyl group from a chiral acetal to a prochiral nucleophile could proceed with high enantioselectivity.
Catalytic Asymmetric Bond Formation: In the presence of a Lewis acid, a chiral acetal could serve as a chiral ligand or a component of the catalytic system, inducing enantioselectivity in reactions like Michael additions or aldol (B89426) reactions. researchgate.netmdpi.com
The development of such analogs would represent a novel approach, expanding the toolkit available for asymmetric synthesis and potentially offering unique reactivity and selectivity profiles compared to existing methods. dicp.ac.cn
Discovery of Novel C-C and C-N Bond Forming Reactions Mediated by the Compound
The parent compound, DMF, is known to be a versatile reagent that can serve as a source of various fragments for C-C and C-N bond formation. nih.govresearchgate.net this compound, with its reactive electrophilic central carbon, holds similar, if not expanded, potential. evitachem.com It is already utilized in cyclization reactions to form indolizines from picolinium salts. scbt.comsigmaaldrich.com
Future research will likely focus on uncovering new transformations mediated by this acetal. The in-situ generation of a reactive Vilsmeier-type intermediate or a carbocationic species under Lewis acidic conditions could open pathways to novel bond-forming reactions.
Prospective Reaction Discovery:
Lewis Acid-Catalyzed Friedel-Crafts-type Reactions: Activation of the acetal could enable the alkylation of electron-rich aromatic and heteroaromatic systems.
Multicomponent Reactions (MCRs): Designing novel MCRs where the acetal acts as a key building block, reacting sequentially with multiple other components to rapidly build molecular complexity.
Novel Cyclization Strategies: Expanding beyond indolizine (B1195054) synthesis to develop new routes to other N-heterocycles, which are prevalent scaffolds in pharmaceuticals.
Cross-Coupling Reactions: Investigating its use as a precursor in transition metal-catalyzed reactions to introduce functionalized methylamine (B109427) or related moieties.
Expanding Biological and Medicinal Chemistry Applications Beyond Protection Strategies
Currently, the primary role of this compound in medicinal chemistry is as a reagent for the synthesis of active pharmaceutical ingredients (APIs), such as modified opioids and bacterial topoisomerase inhibitors. researchgate.netevitachem.com It enables the synthesis of tert-butyl esters and ethers, which can act as prodrugs or modify the pharmacokinetic properties of a parent molecule. researchgate.net
A forward-looking research direction involves exploring the acetal moiety itself as a pharmacologically relevant functional group. The unique steric and electronic properties of the di-tert-butyl acetal group could be leveraged for purposes beyond simple protection.
Future Medicinal Chemistry Roles:
Bioisosteric Replacement: The di-tert-butyl acetal group could be investigated as a bioisostere for other functional groups (e.g., esters, amides) to improve metabolic stability or binding affinity to a biological target.
Scaffold for New Drug Discovery: The core structure could be used as a starting point for the synthesis of new classes of compounds to be screened for biological activity.
Targeted Release Mechanisms: The lability of the acetal under specific pH conditions could be exploited to design drug delivery systems that release an active compound in a targeted physiological environment, such as the acidic milieu of a tumor.
Role in the Design and Synthesis of Advanced Materials and Functional Polymers
The use of this compound has been noted in the production of specialty chemicals and polymers, where its function as a protecting group ensures the high purity required for materials science applications. chemimpex.com The parent solvent, DMF, is a workhorse in the polymer industry for processing materials like polyacrylonitrile (B21495) and polyurethanes. silverfernchemical.comeastman.comnih.gov
Future research could explore the direct incorporation of the acetal into polymer structures to create advanced materials with novel properties.
| Potential Application Area | Proposed Role of the Acetal Moiety | Resulting Material Property |
|---|---|---|
| Degradable Polymers | Incorporate as an acid-labile linkage in the polymer backbone | Stimuli-responsive material for drug delivery or environmentally benign plastics |
| Functional Monomer Synthesis | Use as a protecting group for a reactive monomer, followed by deprotection post-polymerization | Creation of well-defined functional polymers and block copolymers |
| Polymer Additives | Act as a precursor to a stabilizing agent or cross-linker that is activated under specific conditions | Enhanced thermal or chemical stability of the final polymer product |
| Surface Modification | Used to functionalize surfaces by attaching tert-butoxy (B1229062) groups, altering hydrophobicity | Development of advanced coatings and self-cleaning surfaces |
By treating this compound not just as a synthetic tool but as a functional building block, material scientists can unlock new avenues for creating polymers with precisely controlled architectures and functionalities.
Conclusion
Summary of Key Contributions of N,N-Dimethylformamide di-tert-butyl Acetal (B89532) to Organic Chemistry
N,N-Dimethylformamide di-tert-butyl acetal has established itself as a valuable and highly selective reagent in organic synthesis. Its most significant contribution is providing a mild and efficient method for the introduction of the tert-butyl protecting group for carboxylic acids, amines, and alcohols. The steric bulk conferred by the tert-butyl groups is the defining feature of its reactivity, affording a high degree of selectivity that is often unattainable with smaller acetal reagents. Its utility in the synthesis of pharmaceutical intermediates and its role as a building block for heterocyclic systems further underscore its importance in the construction of complex organic molecules.
Outlook on Future Advancements and Unexplored Potentials in Acetal Chemistry
The field of acetal chemistry continues to evolve, with a growing emphasis on the development of more sustainable and efficient synthetic methods. mdpi.com Future advancements are likely to focus on several key areas. The principles of green chemistry are driving research towards the use of renewable feedstocks and catalytic methods for acetal synthesis. yale.edu There is also considerable interest in developing novel acetals with tunable properties that can act as protecting groups removable under highly specific and orthogonal conditions. researchgate.net
Emerging technologies such as flow chemistry, electrochemistry, and photochemistry are poised to revolutionize how acetalizations are performed, potentially offering continuous, scalable, and more environmentally benign processes. evitachem.com Furthermore, the unique reactivity of formamide (B127407) acetals like DMF-dtba may be harnessed in new catalytic cycles or in the burgeoning field of bioconjugation for the selective modification of biomolecules. The continued exploration of their reactivity will undoubtedly uncover new and innovative applications, solidifying the role of acetals as indispensable tools in modern organic chemistry.
Q & A
Q. What are the primary synthetic applications of N,N-Dimethylformamide di-tert-butyl acetal in organic chemistry?
this compound (DMF-DTBA) is widely used as a protecting group reagent and transacetalation agent . Key applications include:
- Esterification : It converts carboxylic acids to tert-butyl esters under mild conditions (e.g., 95°C in toluene), enabling protection of acid-sensitive functionalities. Yields range from 60–78% depending on substrate steric effects .
- Amidine Synthesis : Reacts with thio-/selenoamides to form N-acylamidines, intermediates for heterocycles like 1,3-selenazines and pyridazines. Optimal conditions involve stoichiometric excess and inert solvents (e.g., benzene) .
- Derivatization : Used in GC analysis to derivatize sulfonamides and fatty acid amides, improving volatility and chromatographic resolution .
Q. How does DMF-DTBA function mechanistically in protecting carboxylic acids?
DMF-DTBA acts via nucleophilic transacetalation :
The acetal oxygen attacks the carbonyl carbon of the carboxylic acid.
tert-butoxide is released, forming a stabilized oxonium intermediate.
Re-protonation yields the tert-butyl ester.
This method avoids harsh acidic conditions, preserving acid-sensitive groups. Reaction efficiency depends on substrate solubility in aprotic solvents like toluene .
Q. What analytical techniques are critical for characterizing DMF-DTBA-derived intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butyl ester formation (e.g., δ ~1.47 ppm for tert-butyl protons) and amidine regiochemistry .
- GC/MS : Quantifies derivatized products (e.g., fatty acid amides) using silylation agents like BSTFA .
- Chromatography : Flash silica gel chromatography (hexane/EtOAc) purifies intermediates, with Rf values dependent on polarity .
Advanced Research Questions
Q. How can researchers optimize amidine synthesis yields using DMF-DTBA?
Key parameters include:
Q. How to resolve contradictions in reported reaction yields for dibromoalkene synthesis?
Inconsistent yields (e.g., 42% vs. <20%) arise from:
- Phosphine Impurities : Pre-stirring PPh₃ with Zn dust removes oxidized phosphine oxides, enhancing CBr₄ reactivity .
- Moisture Sensitivity : DMF-DTBA hydrolyzes readily; rigorous drying of solvents/reactants is critical .
- Substrate Steric Effects : Bulky tert-butyl groups slow nucleophilic attack; microwave-assisted heating may improve kinetics .
Q. What computational methods support mechanistic studies of DMF-DTBA-mediated reactions?
- DFT Calculations : Model transition states for transacetalation, identifying charge distribution at the oxonium intermediate .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with amidine yields to predict optimal substrates .
Q. How does DMF-DTBA compare to other acetal reagents (e.g., DMF-DMA) in selectivity?
Data Contradiction Analysis
Q. Why do some studies report divergent yields for selenazine cyclization?
Variability arises from:
- Reaction Time : Prolonged heating (>6 h) leads to selenazole byproducts via over-cyclization .
- Catalyst Loading : BF₃·Et₂O concentrations >10 mol% promote side reactions (e.g., dimerization) .
- Substrate Purity : Trace moisture hydrolyzes DMF-DTBA, reducing effective reagent concentration .
Safety & Handling Protocols
Q. What precautions are essential when handling DMF-DTBA?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
